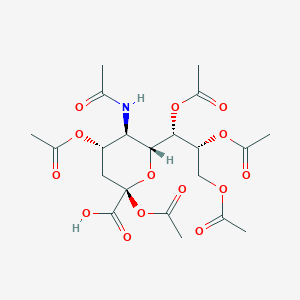

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

Descripción general

Descripción

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, commonly known as sialic acid. This compound is often used in biochemical and pharmaceutical research due to its role in various biological processes. N-acetylneuraminic acid is a key component of glycoproteins and glycolipids, which are essential for cell-cell interactions, signaling, and microbial pathogenesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Acylation and Lactonization

The penta-acetyl derivative is synthesized via acetylation of N-acetylneuraminic acid (Neu5Ac) using acetic anhydride at room temperature, yielding 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminic acid (48) in 90% yield. A minor side product, 5-acetamido-2,4,8,9-tetra-O-acetyl-3,5-dideoxy-β-D-glycero-D-galacto-2-nonulopyranosono-1,7-lactone (49) , forms in 6% yield due to intramolecular lactonization .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, RT | Penta-acetyl derivative (48) | 90% | |

| Lactonization | Acetic anhydride, RT | 1,7-Lactone (49) | 6% |

Structural confirmation of 49 was achieved via X-ray crystallography, revealing a strained 1,7-lactone ring . Similar benzoylation reactions with benzoyl chloride yield per-O-pivaroyl derivatives, though yields are unspecified .

Hydrogenation and Deoxygenation

Hydrogenation of methyl ester derivatives (e.g., 19 ) derived from the penta-acetyl compound proceeds under specific conditions:

-

Platinum oxide (PtO₂)/H₂ : Produces 4-deoxy derivatives (23) via saturation of the 2,3-double bond .

-

Palladium-carbon (Pd-C)/H₂ : Yields fully saturated compounds (24, 26) .

| Substrate | Catalyst | Product | Key Application | Reference |

|---|---|---|---|---|

| Methyl ester (19) | PtO₂/H₂ | 4-Deoxy derivative (23) | Synthesis of deoxy sialic acids | |

| Methyl ester (19) | Pd-C/H₂ | Saturated derivative (24) | Structural studies |

Subsequent hydrolysis of 23 with 1 M NaOH generates N-acetyl-2,4-dideoxyneuraminic acid (27) , highlighting the utility of hydrogenation in generating deoxygenated sialic acid analogues .

Alkylation and Ether Formation

The penta-acetyl derivative participates in alkylation reactions, particularly at the 4-O position:

-

Propargyl bromide/NaH/THF : Introduces propargyl groups at C4, enabling click chemistry applications .

-

Benzyl bromide/Cs₂CO₃ : Forms 5-acetamido-2-O-benzyl-3,5-dideoxy-β-D-glycero-D-galacto-2-noneno-1,4-lactone (44b) in high yield .

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide | NaH, THF, 0°C | 4-O-Propargyl derivative | 57% | |

| Benzyl bromide | Cs₂CO₃, DMF | 1,4-Lactone (44b) | High |

These reactions demonstrate the compound’s versatility in generating ether-linked sialic acid derivatives for probing glycan-lectin interactions .

Regioselective Acylation at the 9-O Position

Orthoesters such as trimethyl orthoacetate enable regioselective acylation at the 9-OH group of Neu5Ac derivatives. For the penta-acetyl compound, this method generates 9-O-acylated derivatives (65a–e) in high yields, with structures confirmed by NMR .

| Orthoester | Product | Key Feature | Reference |

|---|---|---|---|

| Trimethyl orthoacetate | 9-O-Acetyl derivative | Enhanced stability in aqueous media |

Deprotection and Functionalization

Controlled deprotection strategies enable selective modifications:

-

Acetic acid hydrolysis : Removes isopropylidene protecting groups from intermediates like 56 , yielding 4-O-acetylated derivatives (57) .

-

Hydrogenolysis : Cleaves benzyl ethers to expose free hydroxyl groups for further functionalization .

Key Structural Insights

-

X-ray crystallography confirms the β-anomeric configuration of lactones (44b, 49) and acetylated derivatives (45) .

-

NMR studies reveal distinct chemical shifts for acetylated positions (e.g., δ 2.0–2.2 ppm for O-acetyl groups) .

This comprehensive reactivity profile underscores the penta-acetyl derivative’s role as a cornerstone in sialic acid chemistry, enabling precise modifications for biomedical and industrial applications.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Sialylation Enhancement

P5Neu5Ac is utilized to enhance sialylation in glycoproteins and glycolipids. Sialylation is crucial for cellular interactions and signaling processes. Studies have shown that the administration of P5Neu5Ac can increase sialic acid levels in tissues, which is beneficial in conditions associated with hyposialylation, such as certain muscular dystrophies.

- Case Study: In a study involving DMRV/hIBM mice, the administration of P5Neu5Ac significantly improved muscle function and reduced atrophy by restoring normal sialic acid levels in tissues .

1.2 Antiviral Properties

Sialic acids have been studied for their antiviral properties, particularly against influenza viruses. P5Neu5Ac can act as a receptor analog, potentially blocking viral attachment and entry into host cells.

- Case Study: Research indicates that sialic acid derivatives can inhibit the hemagglutinin protein of influenza viruses, thus preventing viral infection .

Pharmaceutical Applications

2.1 Drug Development

P5Neu5Ac is being explored as a candidate for drug development due to its ability to modulate immune responses and enhance therapeutic efficacy.

- Data Table: Drug Candidates Involving P5Neu5Ac

| Compound Name | Target Disease | Mechanism of Action | Status |

|---|---|---|---|

| P5Neu5Ac | Muscular Dystrophy | Enhances sialylation | Preclinical |

| Sialylated Glycoproteins | Viral Infections | Blocks viral entry | Research |

2.2 Vaccine Development

The incorporation of P5Neu5Ac into vaccine formulations may improve immunogenicity by enhancing the presentation of antigens on cell surfaces.

- Case Study: Vaccines formulated with sialic acid derivatives have shown improved immune responses in animal models .

Mecanismo De Acción

The mechanism of action of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can inhibit sialyltransferases, enzymes that add sialic acid to glycoproteins and glycolipids, thereby affecting cell signaling and microbial pathogenesis.

Comparación Con Compuestos Similares

Similar Compounds

N-acetylneuraminic acid: The parent compound, which lacks the acetyl groups.

Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate: A methyl ester derivative with similar properties.

Uniqueness

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is unique due to its multiple acetyl groups, which enhance its stability and solubility. These properties make it more suitable for certain biochemical applications compared to its non-acetylated counterparts .

Actividad Biológica

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid (Penta-AcNeu5Ac) is a derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid found at the terminal positions of glycoproteins and glycolipids. The compound is characterized by five acetyl groups attached to specific hydroxyl positions, enhancing its solubility and biological interactions. This article reviews the biological activity of Penta-AcNeu5Ac, focusing on its roles in cell recognition, immune response modulation, and its applications in biochemical research.

- Molecular Formula : C₂₂H₃₁NO₁₄

- Molecular Weight : 533.48 g/mol

- Appearance : White powder; sensitive to temperature.

1. Cell Recognition

Sialic acids like Penta-AcNeu5Ac play critical roles in cell-cell interactions and signaling pathways. They are involved in:

- Cell Adhesion : Sialic acids contribute to the binding of cells to each other and to extracellular matrices.

- Pathogen Interaction : Many pathogens exploit sialic acids for attachment to host cells, influencing infection processes.

2. Immune Response Modulation

Penta-AcNeu5Ac modulates immune responses by:

- Inhibiting Phagocytosis : The presence of sialic acids on cell surfaces can prevent recognition by immune cells.

- Regulating Cytokine Production : Sialic acids influence the release of various cytokines, affecting inflammation and immune responses .

Inhibition of Neuraminidase

Research has demonstrated that Penta-AcNeu5Ac exhibits potent inhibitory effects on neuraminidase enzymes from various pathogens. This inhibition is crucial for understanding its role in viral infections such as influenza. For example:

- Inhibitory assays have shown that modifications to the sialic acid structure can enhance neuraminidase inhibition .

Case Studies

- Cancer Cell Studies : In vitro studies on cancer cell lines have indicated that Penta-AcNeu5Ac can inhibit sialylation processes that are often upregulated in tumors, leading to reduced tumor growth and metastasis .

- Viral Pathogenesis : Studies have highlighted the role of sialic acid derivatives in preventing viral entry into host cells by blocking receptor sites essential for viral attachment .

Applications in Biochemical Research

Penta-AcNeu5Ac is utilized in various biochemical applications due to its unique properties:

- Fluorescent Probes : It serves as a fluorescent analogue for studying sialic acid interactions in biological systems .

- Drug Development : Its derivatives are being explored as potential therapeutic agents against viral infections and cancer due to their ability to modulate sialylation pathways .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid (Neu5Ac) | No acetylation at positions 2, 4, 7, 8, 9 | Naturally occurring form; involved in cellular functions |

| 2-O-Acetyl-N-acetylneuraminic Acid | Acetylation only at position 2 | Less sterically hindered than pentaacetate |

| Pseudomonas aeruginosa Sialidase Product | Enzymatic degradation product | Important for studying bacterial pathogenesis |

Propiedades

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVACZVKCHHJHJ-JSNLTNBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456018 | |

| Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-11-0 | |

| Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.